Dihydroorotic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-54-4, 6202-10-4 | |
| Record name | (±)-Dihydroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Dihydroorotic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROOROTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroorotic acid can be synthesized through the cyclization of N-carbethoxyasparagine under basic conditions . This reaction involves the formation of the pyrimidine ring, which is a crucial step in the synthesis of this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the use of chromatography techniques. One method includes the use of an anionic exchange material in a base water mixture under pressure conditions ranging from 1.1 MPa to 40 MPa . This method allows for the efficient separation and purification of this compound from other reaction by-products.
Chemical Reactions Analysis
1.1. Reversible Cyclization Catalyzed by Dihydroorotase (DHO)
DHO catalyzes the interconversion of carbamoyl aspartate (CA) and dihydroorotic acid via cyclization/decyclization reactions. Key findings include:
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Mechanistic Insight : A bridging hydroxide between metal ions attacks the carbonyl carbon of DHO, while Asp-250 shuttles protons during hydrolysis .
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Substrate Recognition : The α-carboxylate of DHO binds Arg-20, Asn-44, and His-254 via electrostatic interactions . Mutations in these residues abolish activity.
1.2. Oxidation to Orotate by Dihydroorotate Dehydrogenase (DHODH)
DHODH oxidizes DHO to orotate (OA) in a redox-coupled reaction involving flavin mononucleotide (FMN) and ubiquinone.
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Key Residues : Ser215 (human) and Cys130 (L. lactis) act as proton acceptors .
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Cofactor Role : FMN is reduced to FMNH₂, regenerated by ubiquinone .
Non-Enzymatic Reactions
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Cyclization of N-α-Carbethoxyasparagine : Under basic conditions, this precursor undergoes cyclization to form DHO .
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Thiodihydroorotate Hydrolysis : The thio analog of DHO is hydrolyzed 10× faster than DHO, suggesting transition-state stabilization by the enzyme .
Substrate Specificity and Stereochemistry
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Stereospecificity : L-enantiomer (S-configuration) is the biologically active form, synthesized by CAD protein in humans .
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Alternative Substrates :
Inhibitors and Therapeutic Implications
5.1. Fluorescence Assay for DHODH Activity
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Principle : Orotate reacts with 4-trifluoromethyl-benzamidoxime to yield a fluorescent product (λ<sub>ex</sub>/λ<sub>em</sub> = 320/420 nm).
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Kinetic Parameters in HeLa Cells :
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Specific activity: 323 ± 25.9 pmol/10⁵ cells/h.
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Linear range: 0.5–3.0 × 10⁵ cells.
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5.2. pH-Rate Profiles for DHO Hydrolysis
| Metal Ion | pH Optimum (Hydrolysis) | pH Optimum (Condensation) |
|---|---|---|
| Zn²⁺ | 8.5 | 6.5 |
| Co²⁺ | 7.5 | 5.5 |
| Cd²⁺ | 6.5 | 4.5 |
Scientific Research Applications
Dihydroorotic acid has a wide range of applications in scientific research:
Mechanism of Action
Dihydroorotic acid exerts its effects primarily through its role in the pyrimidine biosynthesis pathway. It is converted to orotic acid by the enzyme dihydroorotate dehydrogenase, which is a key step in the synthesis of uridine monophosphate . This enzyme is a target for various inhibitors that are used in the treatment of diseases such as rheumatoid arthritis and cancer . The inhibition of dihydroorotate dehydrogenase leads to a decrease in pyrimidine nucleotide synthesis, which can affect cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The pyrimidine biosynthesis pathway includes several structurally related intermediates, each with distinct roles and regulatory mechanisms:
Pharmacological and Metabolic Differences
- DHO vs. Orotic Acid: DHO is upstream in the pathway and directly influences mitochondrial ETC via DHODH, whereas orotic acid is downstream and metabolized independently of CoQ .
- DHO vs. Carbamoyl Aspartate: Carbamoyl aspartate is regulated by ATC, a target for the inhibitor PALA, whereas DHO is targeted via DHODH inhibition .
- DHO Derivatives: 5-aza-dihydroorotate acts as a competitive DHODH inhibitor (Ki = 15 μM), contrasting with non-competitive inhibition by Brequinar Sodium .
Clinical and Research Implications
- Antitumor Activity: DHODH inhibitors like WP-785 show cell line-dependent cytotoxicity, with IC50 values ranging from 0.19 pM (human squamous carcinoma) to 5.9 pM (murine leukemia L1210) . In murine colon tumors, WP-785 reduces DHODH activity to <10% within 4 hours, depleting uridine nucleotides and delaying tumor growth .
Metabolic Stability :
Therapeutic Targets :
Key Research Findings
Biological Activity
Dihydroorotic acid (DHOA) is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Its biological activity is primarily mediated through its role as a substrate for dihydroorotate dehydrogenase (DHODH), an enzyme that catalyzes the conversion of DHOA to orotic acid. This section outlines the biological significance, mechanisms, and therapeutic potential of DHOA, supported by recent research findings.
1. Role in Pyrimidine Biosynthesis
DHOA is crucial in the pyrimidine biosynthetic pathway, where it undergoes oxidation to form orotic acid. This reaction is catalyzed by DHODH, which is located in the inner mitochondrial membrane. The reaction utilizes coenzyme Q (ubiquinone) as an electron acceptor, generating ubiquinol as a byproduct. This pathway is vital for cellular proliferation and metabolism, particularly in rapidly dividing cells.
Table 1: Key Enzymatic Reactions Involving this compound
| Reaction | Enzyme | Product |
|---|---|---|
| Dihydroorotate → Orotate | Dihydroorotate Dehydrogenase (DHODH) | Orotic Acid |
| Orotate + PRPP → UMP | Orotate Phosphoribosyltransferase | Uridine Monophosphate (UMP) |
2. Pharmacological Significance
Recent studies have highlighted the pharmacological potential of inhibiting DHODH to treat various diseases, including cancer and autoimmune disorders. For instance, compounds such as leflunomide and brequinar have demonstrated efficacy as immunosuppressants and anticancer agents by targeting DHODH.
- Acute Myeloid Leukemia (AML) : Inhibition of DHODH has been shown to induce apoptosis and differentiation in AML cells. A study reported that the natural compound isobavachalcone effectively inhibited DHODH, leading to increased apoptosis in HL60 leukemia cells and improved survival rates in xenograft models .
- Influenza Virus : Vidofludimus, a novel DHODH inhibitor, exhibited antiviral activity against influenza A virus strains, including drug-resistant variants. The effective concentration was found to be around 2 μM, indicating its potential as an antiviral agent .
The inhibition of DHODH by various compounds leads to a decrease in pyrimidine nucleotide levels, which can significantly affect cell proliferation and survival. The following mechanisms have been observed:
- Apoptosis Induction : Inhibition of DHODH has been linked to increased levels of apoptotic markers such as cleaved caspases and PARP in cancer cells .
- Differentiation : In AML models, DHODH inhibition not only promotes apoptosis but also induces differentiation of leukemic cells into more mature forms .
Case Study: Isobavachalcone in AML Treatment
A study investigated the effects of isobavachalcone on HL60 leukemia cells. The results indicated that treatment with this compound led to:
- Increased apoptosis rates (dose-dependent).
- Upregulation of apoptotic markers.
- Enhanced differentiation capabilities.
This suggests that isobavachalcone could serve as an effective therapeutic agent targeting DHODH in AML .
Research Findings on DHODH Inhibition
Recent research has focused on identifying novel inhibitors of DHODH from natural sources. A study utilized molecular docking and biochemical assays to evaluate the inhibitory effects of various plant extracts on human DHODH activity:
- Extracts from Zingiber officinale and Curcuma longa showed significant inhibitory potential with binding energies indicating strong interactions with the enzyme .
5. Conclusion
This compound plays a pivotal role in cellular metabolism through its involvement in pyrimidine biosynthesis. The inhibition of its metabolic pathway via DHODH presents promising therapeutic avenues for treating various malignancies and viral infections. Ongoing research continues to explore natural compounds and synthetic inhibitors that target this enzyme effectively.
Q & A
Q. What is the enzymatic pathway for dihydroorotic acid synthesis in pyrimidine biosynthesis?
this compound is synthesized via the de novo pyrimidine biosynthesis pathway. The enzyme dihydroorotase (EC 3.5.2.3) catalyzes the cyclization of carbamoyl aspartic acid into this compound, releasing ammonia as a byproduct . This reaction occurs in the cytoplasm and is pH-dependent, with optimal activity observed in neutral to slightly alkaline conditions . Experimental validation typically involves spectrophotometric assays to monitor ammonia release or chromatographic techniques (e.g., HPLC) to quantify intermediates.
Q. Which enzymes regulate the metabolism of this compound, and how can their activity be assayed?
Dihydroorotate dehydrogenase (DHODH) oxidizes this compound to orotic acid, a rate-limiting step in pyrimidine synthesis. DHODH activity is assayed using UV-spectrophotometry (measuring absorbance changes at 300 nm due to orotate formation) or coupled enzymatic assays with electron acceptors like coenzyme Q10 . For inhibitor studies, purified DHODH is incubated with substrates (e.g., this compound) and inhibitors (e.g., Brequinar Sodium), followed by kinetic analysis to determine inhibition constants (Ki) .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound in metabolomic studies. For example, untargeted metabolomics using quadrupole time-of-flight (QTof) instruments can achieve detection limits of <1 ng/mL . Sample preparation includes urine or plasma deproteinization with methanol/acetonitrile and normalization to creatinine levels to account for renal function variability .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound synthesis methods?
Discrepancies in synthesis protocols (e.g., chemical vs. enzymatic methods) may arise from impurities or stereochemical differences. Researchers should:
- Validate synthetic this compound purity via nuclear magnetic resonance (NMR) and chiral chromatography .
- Compare biological activity using growth assays in pyrimidine-auxotrophic organisms (e.g., Lactobacillus bulgaricus), where only enzymatically synthesized this compound supports growth .
Q. What methodological considerations are critical for studying DHODH inhibitors in cancer or immunology?
Key steps include:
- Enzyme source : Use recombinant human DHODH to avoid interspecies variability .
- Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For Brequinar Sodium, non-competitive inhibition with respect to this compound (Ki = 15 µM) suggests binding to an allosteric site .
- Cellular assays : Combine DHODH inhibitors with orotic acid supplementation to confirm on-target effects via rescue experiments .
Q. How can metabolomic profiling elucidate this compound’s role in renal dysfunction?
In post-kidney transplant patients, this compound levels correlate inversely with glomerular filtration rate (eGFR; Spearman r = -0.716, p < 0.001), suggesting impaired pyrimidine metabolism in renal dysfunction . Methodological steps:
- Cohort stratification : Group patients by eGFR (e.g., <30, 30–60, >60 mL/min/1.73 m²).
- Data analysis : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify this compound as a biomarker (VIP >1.0).
- Validation : Calculate receiver operating characteristic (ROC) curves; this compound/pantothenic acid ratios achieve AUC = 0.875 for predicting graft dysfunction .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on this compound’s stability in biological systems?
Stability issues may arise from pH-dependent hydrolysis to ureidosuccinic acid . Mitigation strategies:
- Sample handling : Snap-freeze tissues in liquid nitrogen and store at -80°C to prevent degradation.
- Buffering : Use neutral pH buffers during extraction to minimize hydrolysis.
- Controls : Include spiked samples with stable isotope-labeled this compound (e.g., ¹³C₅) to quantify recovery rates .
Methodological Resources
- Enzyme kinetics : Michaelis-Menten parameters for DHODH (Km = 12–18 µM for this compound) should be verified using purified enzyme preparations .
- Statistical tools : Use Spearman’s rank correlation for non-normally distributed metabolomic data and Benjamini-Hochberg correction for multiple comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
